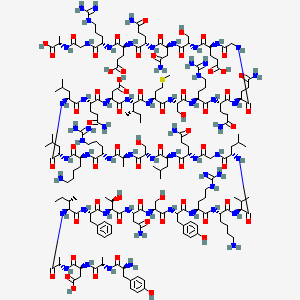
5,5'-Dibromo-4,4'-ditetradecyl-2,2'-bithiophene
Descripción general
Descripción
5,5’-Dibromo-4,4’-ditetradecyl-2,2’-bithiophene: is a chemical compound with the molecular formula C36H60Br2S2 and a molecular weight of 716.80 g/mol . This compound is primarily used in the synthesis of semiconductive polymers for organic photovoltaic (OPV) and organic field-effect transistor (OFET) devices .
Mecanismo De Acción
Target of Action
5,5’-Dibromo-4,4’-ditetradecyl-2,2’-bithiophene is primarily used in the synthesis of semiconductive polymers for organic photovoltaics (OPV) and organic field-effect transistors (OFET) devices . The primary targets of this compound are the conductive pathways in these devices.
Mode of Action
The compound interacts with its targets by integrating into the polymer matrix of the semiconductive polymers. This integration enhances the conductivity of the polymers, thereby improving the performance of the OPV and OFET devices .
Biochemical Pathways
Instead, it influences the electronic pathways in semiconductive polymers, enhancing their conductivity and overall performance .
Result of Action
The integration of 5,5’-Dibromo-4,4’-ditetradecyl-2,2’-bithiophene into semiconductive polymers results in enhanced conductivity. This leads to improved performance of the OPV and OFET devices that use these polymers .
Action Environment
The action of 5,5’-Dibromo-4,4’-ditetradecyl-2,2’-bithiophene can be influenced by environmental factors such as temperature, humidity, and light exposure. For instance, high temperatures may affect the stability of the compound and its integration into the polymer matrix. Therefore, appropriate storage and handling conditions are crucial for maintaining its efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 5,5’-Dibromo-4,4’-ditetradecyl-2,2’-bithiophene typically involves the bromination of 4,4’-ditetradecyl-2,2’-bithiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as chloroform or dichloromethane .
Industrial Production Methods: : Industrial production methods for this compound are not widely documented. the synthesis process is scalable and can be adapted for larger-scale production by optimizing reaction conditions and using industrial-grade reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: 5,5’-Dibromo-4,4’-ditetradecyl-2,2’-bithiophene can undergo substitution reactions where the bromine atoms are replaced by other functional groups.
Coupling Reactions: This compound is often used in Suzuki and Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromine or NBS: for bromination.
Organometallic reagents: for substitution.
Palladium catalysts: and bases for coupling reactions.
Major Products
Substituted bithiophenes: from substitution reactions.
Conjugated polymers: from coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry: : 5,5’-Dibromo-4,4’-ditetradecyl-2,2’-bithiophene is used in the synthesis of semiconductive polymers, which are essential components in OPV and OFET devices .
Biology and Medicine:
Industry: : In the industrial sector, this compound is used to create advanced materials for electronic devices, including flexible displays, solar cells, and transistors .
Comparación Con Compuestos Similares
Similar Compounds
5,5’-Dibromo-2,2’-bithiophene: A simpler bithiophene derivative used in similar applications.
2,5-Dibromothiophene: Another brominated thiophene used in the synthesis of semiconductive materials.
5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene: A compound with shorter alkyl chains, used in the synthesis of semiconductive polymers.
Uniqueness: : 5,5’-Dibromo-4,4’-ditetradecyl-2,2’-bithiophene is unique due to its long tetradecyl chains, which enhance the solubility and processability of the resulting polymers. This makes it particularly valuable for creating flexible and printable electronic devices .
Propiedades
IUPAC Name |
2-bromo-5-(5-bromo-4-tetradecylthiophen-2-yl)-3-tetradecylthiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60Br2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-29-33(39-35(31)37)34-30-32(36(38)40-34)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKJVWGQFAPEDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1=C(SC(=C1)C2=CC(=C(S2)Br)CCCCCCCCCCCCCC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60Br2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888491-16-5 | |
| Record name | 888491-16-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethylhexyl 2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylsulfanyl]acetate](/img/structure/B6596294.png)





![azanium;[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B6596327.png)




![1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B6596366.png)


